N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide is an organic compound that belongs to the class of aralkylamines. This compound features a furan ring, a pyridine ring, and an isonicotinamide moiety, making it a complex and intriguing molecule for various scientific studies .
Mechanism of Action
Target of Action
The primary target of the compound N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
This compound exhibits a high coumarin 7-hydroxylase activity . It can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . This interaction with its target results in the metabolic activation of these drugs, enhancing their therapeutic effects .
Biochemical Pathways
The compound this compound affects the metabolic pathways of certain anti-cancer drugs, such as cyclophosphamide and ifosphamide . By hydroxylating these drugs, it activates them, leading to their enhanced anti-cancer effects .
Pharmacokinetics
Its interaction with cytochrome p450 2a6 suggests that it may be metabolized in the liver
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the metabolic activation of certain anti-cancer drugs . By hydroxylating these drugs, it enhances their therapeutic effects, potentially improving treatment outcomes for cancer patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by Cytochrome P450 2A6 could potentially affect its efficacy Additionally, factors such as pH and temperature could potentially influence its stability
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit a high coumarin 7-hydroxylase activity . This suggests that N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide could potentially influence the metabolism of certain drugs and other substances in the body.
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic effects against certain types of cancer cells, such as lung cancer cells . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of many compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Future studies should aim to investigate these aspects of this compound.
Metabolic Pathways
Given its high coumarin 7-hydroxylase activity, it is possible that this compound could be involved in the metabolism of certain drugs and other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the reaction of pyridin-3-ylmethanamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-METHYL (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Similar structure but with a methyl group instead of the isonicotinamide moiety.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combination of a furan ring, a pyridine ring, and an isonicotinamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUQIEUQFUSAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.